N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Sulfonylation of the Thiophene Ring: The thiophene ring is sulfonylated using reagents like sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Pyridine: The pyridine moiety is introduced via a nucleophilic substitution reaction, where the pyridine ring is coupled with the piperidine intermediate.
Final Assembly: The final step involves the acylation of the piperidine intermediate with an acetic acid derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
This compound may serve as a ligand in coordination chemistry, potentially forming complexes with metals that could be used in catalysis or as probes in biological systems.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. It could be investigated for activity against various biological targets, including enzymes and receptors.
Industry
In material science, the compound’s unique structure could be explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific proteins or enzymes, modulating their activity. The pyridine and thiophene rings could facilitate binding to aromatic residues in proteins, while the sulfonyl group might engage in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(pyridin-2-ylmethyl)-2-(1-(methylsulfonyl)piperidin-2-yl)acetamide: Features a methylsulfonyl group instead of a thiophen-2-ylsulfonyl group.
Uniqueness
N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to similar compounds with phenyl or methylsulfonyl groups. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c21-16(19-13-14-6-1-3-9-18-14)12-15-7-2-4-10-20(15)25(22,23)17-8-5-11-24-17/h1,3,5-6,8-9,11,15H,2,4,7,10,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRFGNNSNKPRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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